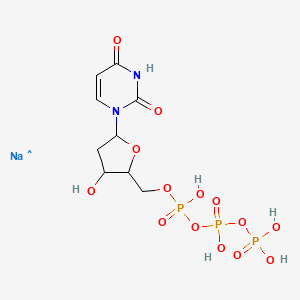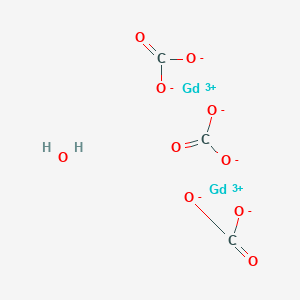
CID 16219193
Vue d'ensemble
Description
CID 16219193 is a chemical compound that has been widely used in scientific research due to its unique properties. It is a small molecule inhibitor that has been shown to modulate various cellular pathways, making it a valuable tool for studying biological processes.
Mécanisme D'action
CID 16219193 acts as an inhibitor of various enzymes and proteins, including protein kinases and proteases. It binds to the active site of these enzymes and prevents them from carrying out their normal function. The exact mechanism of action of CID 16219193 varies depending on the specific enzyme or protein it is targeting.
Effets Biochimiques Et Physiologiques
CID 16219193 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties. The exact effects of CID 16219193 vary depending on the specific application and concentration used.
Avantages Et Limitations Des Expériences En Laboratoire
CID 16219193 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It is also relatively stable and can be stored for long periods. However, there are also limitations to using CID 16219193. It can be expensive to synthesize and may not be readily available. It can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of CID 16219193 in scientific research. One area of interest is in the development of new cancer treatments. CID 16219193 has been shown to inhibit the growth of cancer cells, and further research may lead to the development of new cancer drugs. Another area of interest is in the study of neurodegenerative diseases. CID 16219193 has been shown to modulate synaptic transmission, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the use of CID 16219193 in drug discovery. It has been used to identify potential drug targets and may be useful in screening for new drug candidates.
Conclusion:
CID 16219193 is a valuable tool for scientific research due to its unique properties as a small molecule inhibitor. It has been used in various applications, including cancer research, neuroscience, and drug discovery. While there are limitations to its use, there are also many future directions for research that may lead to new treatments and discoveries.
Applications De Recherche Scientifique
CID 16219193 has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to inhibit the activity of various enzymes and proteins, making it a valuable tool for studying their function. In cancer research, CID 16219193 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been used to study the role of certain proteins in synaptic transmission. In drug discovery, it has been used to identify potential drug targets and to screen for potential drug candidates.
Propriétés
InChI |
InChI=1S/C9H15N2O14P3.Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGXNFLJOMAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2NaO14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585117 | |
| Record name | PUBCHEM_16219193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16219193 | |
CAS RN |
94736-09-1 | |
| Record name | PUBCHEM_16219193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)



![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591640.png)







